

Jnk-1-IN-4 kinase selectivity profiling against other kinases

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JNK-IN-8: A Comparative Guide to Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of JNK-IN-8, a potent and irreversible inhibitor of c-Jun N-terminal kinases (JNKs). The information presented herein is intended to assist researchers in evaluating the suitability of JNK-IN-8 for their studies by providing quantitative data on its on-target potency and off-target profile, alongside detailed experimental methodologies for assessing kinase inhibition.

Kinase Selectivity Profile of JNK-IN-8

JNK-IN-8 is a highly selective inhibitor of the JNK family of kinases, demonstrating potent inhibition of JNK1, JNK2, and JNK3.[1][2][3][4][5] Its selectivity has been extensively profiled against large panels of kinases, revealing a favorable off-target profile. The primary mechanism of action for JNK-IN-8 is through the formation of a covalent bond with a conserved cysteine residue within the ATP-binding site of JNKs.[2][6]

The following table summarizes the inhibitory activity of JNK-IN-8 against its primary targets and notable off-target kinases.

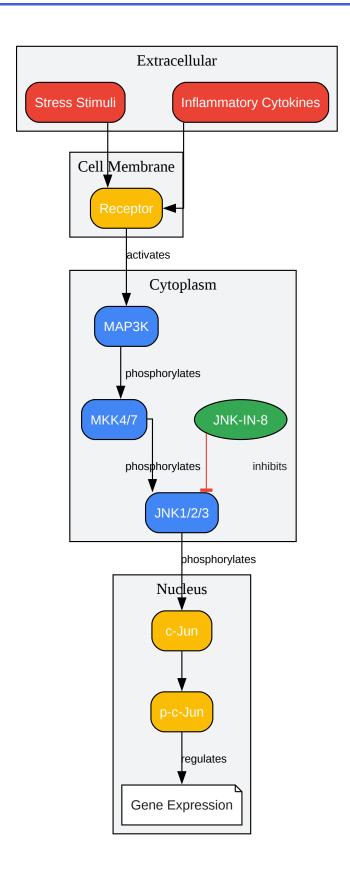


Kinase Target	IC50 (nM)	Comments
JNK1	4.67 - 4.7	Potent on-target inhibition.[1] [2][3][4]
JNK2	18.7	Potent on-target inhibition.[1] [2][3][4]
JNK3	0.98 - 1	Most potent on-target inhibition.[1][2][3][4]
MNK2	~200-500	Minor off-target activity observed.[7]
FMS	~200-500	Minor off-target activity observed.[7]
Most other kinases	> 1000	Profiled against over 400 kinases, JNK-IN-8 did not inhibit any other off-target kinases with an IC50 < 1 μM in cellular assays.[7]

JNK Signaling Pathway and Inhibition by JNK-IN-8

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is activated by various cellular stresses and inflammatory cytokines, leading to the phosphorylation of downstream transcription factors, most notably c-Jun. This phosphorylation event modulates gene expression and is involved in a wide range of cellular processes, including proliferation, apoptosis, and inflammation. JNK-IN-8 exerts its effect by directly inhibiting the kinase activity of JNK1, JNK2, and JNK3, thereby blocking the phosphorylation of c-Jun and other downstream substrates.





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JNK signaling pathway and the inhibitory action of JNK-IN-8.



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Experimental Protocols for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity is crucial for its development as a therapeutic agent or a research tool. Several robust methods are employed for this purpose, each with its own principles.

KINOMEscan™ Competition Binding Assay

The KINOMEscan[™] platform (DiscoverX) is a high-throughput method that measures the binding affinity of a compound to a large panel of kinases. It is an active site-directed competition binding assay that does not rely on ATP.[6][8][9][10][11][12]

Principle: The assay involves a kinase tagged with a DNA label, a ligand immobilized on a solid support, and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates a higher affinity of the test compound for the kinase.

General Protocol:

- A panel of human kinases, each tagged with a unique DNA identifier, is used.
- An immobilized, active-site directed ligand is prepared on a solid support (e.g., beads).
- The test compound (JNK-IN-8) is incubated with the kinase panel.
- The mixture is then added to the immobilized ligand.
- After an incubation period to allow for binding equilibrium, unbound components are washed away.
- The amount of kinase bound to the solid support is determined by quantifying the associated DNA tag using gPCR.
- The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given compound concentration, or as a dissociation



constant (Kd).

Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity by tracking the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[1][2][4][7][13]

Principle: The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

General Protocol:

- The kinase, a suitable substrate (e.g., a peptide containing the JNK phosphorylation motif), and the test inhibitor (JNK-IN-8) are incubated together in a reaction buffer.
- The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ³²P]ATP.
- The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
- The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.
- Unreacted [y-32P]ATP is washed away.
- The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
- The IC50 value is determined by measuring the kinase activity at various concentrations of the inhibitor.

Z'-LYTE™ FRET-Based Kinase Assay

The Z'-LYTE™ assay (Thermo Fisher Scientific) is a fluorescence-based, coupled-enzyme format that uses Fluorescence Resonance Energy Transfer (FRET) to measure kinase activity. [3][5][6][14]



Principle: The assay utilizes a peptide substrate labeled with two different fluorophores (a donor and an acceptor) that create a FRET pair. When the peptide is not phosphorylated, a development reagent (a protease) cleaves it, separating the two fluorophores and disrupting FRET. Phosphorylation of the peptide by the kinase protects it from cleavage by the protease, thus maintaining the FRET signal.

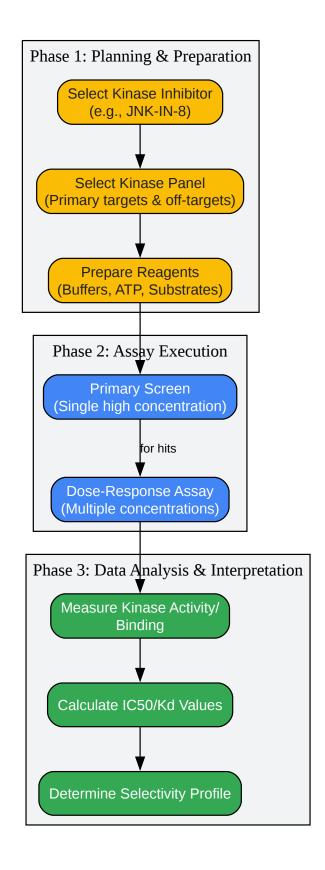
General Protocol:

- The kinase and the test inhibitor (JNK-IN-8) are pre-incubated in the assay buffer.
- A FRET-labeled peptide substrate and ATP are added to initiate the kinase reaction.
- After incubation, the development reagent (protease) is added.
- The mixture is incubated to allow for the cleavage of non-phosphorylated substrates.
- The fluorescence is measured at the emission wavelengths of both the donor and acceptor fluorophores.
- The ratio of the two emission signals is used to calculate the extent of phosphorylation, and subsequently, the level of kinase inhibition.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a general workflow for assessing the selectivity of a kinase inhibitor like JNK-IN-8.





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